REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]([NH:12][C:13]([C:15]2[C:24]([O:25]COC)=[CH:23][C:22]3[C:21]([CH3:30])([CH3:29])[CH2:20][CH2:19][C:18]([CH3:32])([CH3:31])[C:17]=3[CH:16]=2)=[O:14])[CH:9]=[C:8]([F:33])[C:3]=1[C:4]([O:6]C)=[O:5]>CO.Cl>[F:1][C:2]1[CH:11]=[C:10]([NH:12][C:13]([C:15]2[C:24]([OH:25])=[CH:23][C:22]3[C:21]([CH3:29])([CH3:30])[CH2:20][CH2:19][C:18]([CH3:32])([CH3:31])[C:17]=3[CH:16]=2)=[O:14])[CH:9]=[C:8]([F:33])[C:3]=1[C:4]([OH:6])=[O:5]
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Name
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methyl 2,6-difluoro-4-[(3-methoxymethoxy-5,5,8,8,-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoate
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Quantity
|
113 mg
|
Type
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reactant
|
Smiles
|
FC1=C(C(=O)OC)C(=CC(=C1)NC(=O)C1=CC=2C(CCC(C2C=C1OCOC)(C)C)(C)C)F
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Name
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Compound A
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C(=CC(=C1)NC(=O)C1=CC=2C(CCC(C2C=C1OCOC)(C)C)(C)C)F
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
|
concentrated to dryness
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Type
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CUSTOM
|
Details
|
The solid was recrystallized from ethyl ether
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C(=CC(=C1)NC(=O)C1=CC=2C(CCC(C2C=C1O)(C)C)(C)C)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |